5-chloro-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
5-chloro-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN4/c13-11-7-10(8-15)9-16-12(11)18-5-3-17(2-1-14)4-6-18/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEOQUFQWFGFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C2=C(C=C(C=N2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multiple steps. One common method starts with the chlorination of a pyridine derivative, followed by the introduction of the piperazine ring through nucleophilic substitution. The fluoroethyl group is then added via a substitution reaction using a suitable fluoroethylating agent. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process analytical technology (PAT) helps in monitoring the reaction progress and quality control.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of this compound is in the field of anticancer drug development. Research has shown that compounds with similar piperazine and pyridine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of piperazine can selectively target lung carcinoma cells, suggesting a promising therapeutic window for further development .
Mechanisms of Action
The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, it has been noted that piperazine derivatives can interfere with cellular signaling pathways that promote tumor growth . The incorporation of fluorine atoms in drug design has also been shown to enhance biological activity, making fluorinated compounds particularly effective in targeting cancer cells .
Neuropharmacology
Potential Antidepressant Properties
Research indicates that compounds similar to 5-chloro-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridine-3-carbonitrile may have implications in treating mood disorders. The piperazine moiety is often associated with neuroactive properties, suggesting that this compound could influence neurotransmitter systems and potentially offer antidepressant effects .
Structure-Activity Relationship Studies
Optimization for Enhanced Efficacy
The structure of this compound allows for modifications that could improve its pharmacological profile. By altering substituents on the piperazine or pyridine rings, researchers can optimize the compound for better potency and selectivity against target enzymes or receptors involved in disease processes .
Synthesis and Derivatives
Chemical Synthesis Techniques
Various synthetic routes have been developed to produce this compound efficiently. Techniques such as microwave-assisted synthesis and solvent-free reactions are being explored to enhance yield and reduce environmental impact . The ability to synthesize derivatives quickly allows for rapid screening of biological activity.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Al-Harthy et al. (2016) | Developed a series of benzoxazoles with piperazine moieties showing selective cytotoxicity against A-549 lung carcinoma cells | Highlights potential for developing targeted cancer therapies |
| PMC7416817 (2014) | Discussed the importance of fluorine in enhancing drug potency | Supports the use of fluorinated compounds in medicinal chemistry |
Mechanism of Action
The mechanism of action of 5-chloro-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
(a) 5-Chloro-6-{4-[2-(Dimethylamino)-6-Methylpyrimidin-4-Yl]Piperazin-1-Yl}Pyridine-3-Carbonitrile (CAS 2640845-93-6)
- Substituent: A dimethylamino-methylpyrimidinyl group replaces the fluoroethyl chain.
- Molecular Formula : C17H20ClN7.
- This compound is marketed as a research chemical (e.g., Life Chemicals, $85.5/2μmol) and may exhibit improved hydrogen-bonding interactions compared to the fluoroethyl analog .
(b) 5-Chloro-6-[4-(2-Cyclopropyl-5,6-Dimethylpyrimidin-4-Yl)Piperazin-1-Yl]Pyridine-3-Carbonitrile (CAS 2548981-59-3)
- Substituent : A cyclopropyl-dimethylpyrimidinyl group adds steric bulk.
- Molecular Formula : C19H21ClN6.
- This analog may prioritize target selectivity over metabolic stability .
(c) 7-[4-(2-Fluoroethyl)Piperazin-1-Yl]-4H-Pyrido[1,2-a]Pyrimidin-4-One (EP 2023/39)
Comparative Analysis
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
Fluoroethyl vs. Pyrimidinyl Groups :
- The fluoroethyl group in the target compound offers flexibility and moderate electronegativity, favoring interactions with hydrophobic pockets while resisting oxidative metabolism. In contrast, pyrimidinyl groups (e.g., CAS 2640845-93-6) enable π-π interactions but may reduce blood-brain barrier penetration due to increased polarity .
Impact of Steric Bulk :
- The cyclopropyl-dimethylpyrimidinyl substituent (CAS 2548981-59-3) demonstrates how steric hindrance can refine target selectivity. However, excessive bulk may limit solubility, necessitating formulation optimization for in vivo applications .
Synthetic Accessibility: Analogous compounds (e.g., pyridazinones in ) are synthesized via nucleophilic substitution under mild conditions (K2CO3, acetone). The target compound likely follows a similar route, with the fluoroethyl halide reacting with a piperazine intermediate .
Biological Activity
5-Chloro-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridine-3-carbonitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its activity.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a chloro group and a piperazine moiety, specifically designed to enhance its biological activity. The synthesis typically involves multi-step reactions, including the introduction of the 2-fluoroethyl group onto the piperazine nitrogen. The following table summarizes key aspects of its chemical structure:
| Property | Details |
|---|---|
| Molecular Formula | C12H13ClFN3 |
| Molecular Weight | 245.70 g/mol |
| CAS Number | 931395-73-2 |
Inhibition of Monoamine Oxidase (MAO)
Recent studies have demonstrated that compounds with similar structures exhibit significant inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. For instance, derivatives of pyridine-based compounds have shown potent inhibition against MAO-B with IC50 values as low as 0.013 µM, suggesting that modifications to the piperazine moiety can enhance selectivity and potency against this enzyme .
Anticancer Properties
This compound has also been evaluated for anticancer activity. In vitro studies using various cancer cell lines indicated that similar piperazine derivatives can induce apoptosis and exhibit cytotoxic effects. For example, compounds derived from piperazine scaffolds demonstrated better cytotoxicity compared to standard chemotherapeutic agents .
Case Study 1: Neuroinflammation Imaging
A derivative containing the 2-fluoroethyl-piperazine moiety was developed for PET imaging targeting the colony-stimulating factor 1 receptor (CSF1R) in neuroinflammatory conditions. This compound showed high binding affinity and specific uptake in models of Alzheimer's disease, indicating its potential as a diagnostic tool for neurodegenerative disorders .
Case Study 2: Urease Inhibition
Another study focused on urease inhibition, where related compounds exhibited IC50 values significantly lower than established inhibitors like thiourea. This suggests that the piperazine derivative could serve as a lead compound for developing new urease inhibitors, which are crucial in treating conditions like kidney stones and gastric ulcers .
Q & A
Q. Methodological Answer :
- IR Spectroscopy : A sharp peak ~2200–2250 cm⁻¹ confirms the C≡N stretch.
- ¹³C NMR : A signal ~115–120 ppm corresponds to the carbonitrile carbon.
- Raman Spectroscopy : Complementary to IR, with a distinct peak at ~2200 cm⁻¹.
- XPS : Nitrogen 1s binding energy ~399–400 eV validates the nitrile group .
Advanced: What computational methods predict binding modes of this compound to kinase targets like RET?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with RET kinase crystal structures (PDB: 6XJM). Focus on hinge-region interactions (e.g., pyridine-carbonitrile with Met 918) .
- MD Simulations : GROMACS or AMBER to assess stability of piperazine-fluoroethyl interactions with solvent-exposed regions over 100 ns trajectories.
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., fluoroethyl vs. hydroxyethyl) .
Basic: How are impurities or degradation products identified during synthesis?
Q. Methodological Answer :
- HPLC-DAD/MS : Detect byproducts (e.g., dechlorinated or hydrolyzed derivatives).
- Forced Degradation Studies : Expose the compound to heat (40–60°C), acidic/basic conditions, and UV light. Hydrolysis of the carbonitrile to carboxylic acid is a common degradation pathway, monitored via TLC (Rf shift) .
- Elemental Analysis : Confirm stoichiometry (C, H, N, Cl, F) to detect halogen loss .
Advanced: What structural modifications enhance solubility without compromising target affinity?
Q. Methodological Answer :
- PEGylation : Introduce polyethylene glycol (PEG) chains at the piperazine nitrogen (e.g., replacing 2-fluoroethyl with PEG-ethyl).
- Salt Formation : Use hydrochloride or mesylate salts, as seen in for improved aqueous solubility.
- Bioisosteric Replacement : Substitute carbonitrile with tetrazole (logP reduction ~0.5 units) while maintaining H-bonding capacity .
Basic: What safety precautions are required for handling fluorinated piperazine derivatives?
Q. Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates.
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Waste Disposal : Fluorinated waste must be segregated and treated with Ca(OH)₂ to neutralize HF byproducts .
Advanced: How can researchers resolve low yields in multi-step syntheses of this compound?
Q. Methodological Answer :
- Optimize Step 2 (Piperazine Coupling) : Increase catalyst loading (e.g., Pd(OAc)₂ from 2% to 5%) and use microwave-assisted synthesis (80°C, 30 mins) .
- Purification : Employ flash chromatography (silica gel, EtOAc/hexane gradient) or preparative HPLC with C18 columns.
- Byproduct Trapping : Add molecular sieves to absorb water in SNAr reactions, minimizing hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
